2-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a useful research compound. Its molecular formula is C19H21NO4 and its molecular weight is 327.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one , also referred to as 4-(N,N-dimethylamino)cinnamoyl-CoA , has garnered attention in recent research due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Composition
- Chemical Formula : C₃₂H₄₇N₈O₁₇P₃S
- Molecular Weight : 940.745 g/mol
- CAS Number : 1056165-71-9
Structural Characteristics
The compound features a complex structure characterized by a benzo[c]chromen backbone modified with a dimethylamino prop-2-enoyl moiety. This structural configuration is critical for its biological activity.
Research indicates that this compound operates primarily through the inhibition of specific enzymes involved in metabolic pathways. It has been shown to convert unsaturated trans-2-enoyl-CoA species into corresponding hydroxyacyl-CoA species via hydration reactions. This enzymatic activity is crucial for fatty acid metabolism and energy production in cells .
Pharmacological Effects
- Anticancer Activity : Preliminary studies suggest that the compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells and HT-29 colorectal carcinoma cells. The half-maximal inhibitory concentration (IC50) values indicate potent antiproliferative activity, with values ranging from 0.2 to 1.7 µM in some derivatives .
- Cholinesterase Inhibition : The compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. In vitro assays have demonstrated effective inhibition comparable to standard drugs like donepezil .
- Anti-inflammatory Properties : Some studies have highlighted the anti-inflammatory potential of the compound, suggesting it may modulate inflammatory pathways through the inhibition of pro-inflammatory cytokine production.
Table 1: Summary of Biological Activities
Activity Type | Cell Line/Target | IC50 (µM) | Reference |
---|---|---|---|
Anticancer | MCF-7 | 0.55 - 1.20 | |
Anticancer | HT-29 | 0.20 - 1.70 | |
Cholinesterase Inhibition | AChE | 13.62 - 33.00 | |
Anti-inflammatory | Cytokine Modulation | N/A |
Notable Research Findings
- A study conducted on various synthesized analogs indicated that derivatives of this compound showed enhanced anticancer activity compared to traditional chemotherapeutics like doxorubicin .
- Molecular docking studies have suggested that the compound interacts favorably with key proteins involved in cancer progression and inflammation, indicating potential therapeutic applications .
Toxicology and Safety Profile
While initial findings are promising, comprehensive toxicological assessments are necessary to evaluate the safety profile of this compound for therapeutic use. Current data suggest moderate toxicity levels; however, further studies are required to establish a clear understanding.
Propriétés
IUPAC Name |
2-[(E)-3-(dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-11-17(22)15(16(21)8-9-20(2)3)10-14-12-6-4-5-7-13(12)19(23)24-18(11)14/h8-10,22H,4-7H2,1-3H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSAJBQOBGWGMW-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1O)C(=O)C=CN(C)C)C3=C(CCCC3)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC(=C1O)C(=O)/C=C/N(C)C)C3=C(CCCC3)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.